1,1-Diethylhydrazine

説明

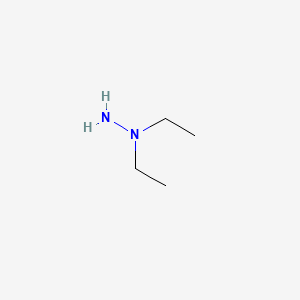

1,1-Diethylhydrazine (CAS: N/A; molecular formula: C₄H₁₂N₂) is a hydrazine derivative with two ethyl groups bonded to the same nitrogen atom (N1), forming an asymmetrical structure (N,N-diethylhydrazine). for laboratory use . This compound participates in organic reactions, such as the formation of 1-cyano-2,2-diethylhydrazine when treated with cyanogen bromide (BrCN) in ether . Its reactivity and applications are less extensively documented compared to its methyl analog, 1,1-dimethylhydrazine, but it serves as a structural analog for studying substituent effects in hydrazine chemistry.

特性

CAS番号 |

616-40-0 |

|---|---|

分子式 |

C4H12N2 |

分子量 |

88.15 g/mol |

IUPAC名 |

1,1-diethylhydrazine |

InChI |

InChI=1S/C4H12N2/c1-3-6(5)4-2/h3-5H2,1-2H3 |

InChIキー |

IFZHGQSUNAKKSN-UHFFFAOYSA-N |

SMILES |

CCN(CC)N |

正規SMILES |

CCN(CC)N |

他のCAS番号 |

40626-95-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The substituent type and position on the hydrazine backbone critically influence chemical behavior. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Hydrazine | N₂H₄ | 32.05 | None |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Methyl groups on N1 |

| 1,1-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 and N2 |

| 1,1-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | Propyl groups on N1 |

| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Phenyl groups on N1 |

Reactivity in Organic Reactions

Reductant Activity in Coupling Reactions

In a study comparing hydrazine derivatives as reductants for aryl coupling, 1,1-dimethylhydrazine exhibited moderate activity, while 1,2-diethylhydrazine was entirely inactive (Fig. 2, ). This highlights the importance of substituent position: 1,1-substitution preserves reactivity, whereas 1,2-substitution sterically hinders the reaction.

| Compound | Reductant Activity (Fig. 2, ) |

|---|---|

| Hydrazine (N₂H₄) | High productivity |

| 1,1-Dimethylhydrazine | Lower productivity |

| 1,2-Diethylhydrazine | Inactive |

Reaction with Cyanogen Bromide

Both 1,1-dimethylhydrazine and this compound react with BrCN to form cyano derivatives (1-cyano-2,2-dimethylhydrazine and 1-cyano-2,2-diethylhydrazine, respectively). This suggests similar reactivity in substitution reactions despite differing alkyl groups .

Thermodynamic and Physical Properties

Thermodynamic data for 1,1-dimethylhydrazine (Table 1, ):

- ΔfH° (liquid): 54.1 kJ/mol

- ΔcH° (liquid): -1988.3 kJ/mol

- S° (liquid): 209.6 J/(mol·K)

For this compound, analogous data are unavailable, but trends suggest:

- Higher molecular weight (88.15 vs. 60.10 g/mol) increases boiling point and decreases volatility.

- Ethyl groups may lower solubility in polar solvents compared to methyl analogs.

Toxicity and Environmental Impact

1,1-Dimethylhydrazine and 1,2-dimethylhydrazine are classified as hazardous due to carcinogenicity and acute toxicity . Environmental monitoring methods for hydrazines (e.g., gas chromatography) are applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。